

# Characterization of Conjugates by NMR Spectroscopy: A Comparative Guide

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Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique providing atomic-level insights into the structure, dynamics, and interactions of biomolecular conjugates. This guide offers a comparative overview of NMR methodologies for the characterization of key biopharmaceutical conjugates, including antibody-drug conjugates (ADCs), protein-ligand complexes, and oligonucleotide conjugates. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid researchers in selecting the optimal analytical strategy.

## Comparison of NMR Techniques for Conjugate Analysis

NMR spectroscopy offers a versatile toolbox for interrogating different aspects of biomolecular conjugates. The choice of technique depends on the specific information required, the nature of the conjugate, and the available instrumentation.



NMR Technique	Information Obtained	Typical Conjugate Application	Key Advantages	Limitations
1D <sup>1</sup> H NMR	Overall structural integrity, presence of small molecule conjugates, determination of drug-to-antibody ratio (DAR) in some cases.	Antibody-Drug Conjugates (ADCs), Protein- Small Molecule Conjugates	Rapid, simple to implement, provides a "fingerprint" of the conjugate.	Severe signal overlap for large molecules, limited resolution.
2D NMR (e.g., ¹H-¹³C HSQC)	Higher-order structure, impact of conjugation on protein folding, identification of conjugation sites.	Antibody-Drug Conjugates (ADCs)	Provides atomic- level structural information, sensitive to conformational changes.[1][2]	Requires higher sample concentrations, longer acquisition times, isotopic labeling may be necessary for large proteins.
<sup>19</sup> F NMR	Presence and environment of fluorinated tags or drugs, drug release monitoring, conformational changes.[3][4][5]	Fluorinated drug conjugates, oligonucleotide conjugates with fluorinated probes.	High sensitivity, large chemical shift dispersion, no background signal from biological matrices.[3][4][5]	Requires the presence of a fluorine atom in the conjugate.
Saturation Transfer Difference (STD) NMR	Ligand binding epitope mapping, screening for binders, determination of	Protein-Ligand Interactions	Does not require protein signal assignment, works well for weak	Provides information from the ligand's perspective only, not suitable for



	dissociation constants (Kd). [7][8][9]		interactions, relatively fast.[7] [8][9]	very tight binders.
Chemical Shift Perturbation (CSP)	Mapping of binding sites on the protein, determination of dissociation constants (Kd).  [10][11][12][13]	Protein-Ligand Interactions	Provides site- specific information on the protein, can be used to determine binding affinity. [10][11][12][13]	Requires assignment of the protein's NMR spectrum, sensitive to exchange rates.
<sup>31</sup> P NMR	Integrity of the phosphate backbone, characterization of phosphorothioate (PS) and phosphodiester (PO) linkages.	Oligonucleotide Conjugates	Direct observation of the phosphorus backbone, useful for quality control.[14]	Lower sensitivity compared to <sup>1</sup> H NMR.

### **Comparative Analysis with Other Techniques**

While NMR provides unparalleled atomic-level detail, it is often used in conjunction with other analytical methods for a comprehensive characterization of conjugates.



Parameter	NMR Spectroscopy	Mass Spectrometry (MS)	Chromatography (e.g., HIC, SEC)
Information	Atomic-level structure, dynamics, binding interfaces, stoichiometry.	Molecular weight, drug-to-antibody ratio (DAR), sequence verification.[15]	Purity, aggregation, DAR distribution.
Resolution	Atomic	Molecular	Low
Sensitivity	Low to moderate	High	Moderate
Sample Requirement	Higher concentration (μM to mM), non-destructive.	Lower concentration (nM to μM), destructive.	Low concentration, non-destructive.
Quantitative Analysis	Can be quantitative (qNMR) but can be challenging for large molecules.	Can provide average DAR but may have ionization biases.[15]	Provides distribution of species (e.g., DAR).
Structural Info	Detailed 3D structure and conformation.	Connectivity and fragmentation patterns.	Hydrodynamic size and hydrophobicity.

# Experimental Protocols General Sample Preparation for NMR

- Buffer Selection: Use a deuterated buffer (e.g., D<sub>2</sub>O) to minimize the solvent signal. Common buffers include phosphate or histidine buffers at a pH appropriate for the sample's stability.
- Concentration: For protein and ADC samples, concentrations typically range from 0.1 to 1 mM.[16] Oligonucleotide and small molecule concentrations can be higher.
- Additives: Include 5-10% D<sub>2</sub>O for the lock signal if the main solvent is H<sub>2</sub>O. A reference standard like TSP or DSS is often added for chemical shift referencing.
- Purity: Ensure the sample is highly pure and free of aggregates, which can be checked by techniques like Size Exclusion Chromatography (SEC).



#### <sup>1</sup>H NMR for ADC Characterization

- Acquisition: Acquire a standard 1D <sup>1</sup>H NMR spectrum.
- Processing: Apply Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate characteristic signals from the antibody and the drug. The ratio of these
  integrals can be used to estimate the drug-to-antibody ratio (DAR). Specific signals from the
  linker or payload that are well-resolved from the broad protein signals are chosen for
  integration.

### Saturation Transfer Difference (STD) NMR for Protein-Ligand Interaction

- Sample Preparation: Prepare a sample containing the protein (receptor) and a significant excess of the ligand (typically 1:50 to 1:1000 molar ratio).[7]
- On-Resonance Spectrum: Selectively saturate a region of the protein's <sup>1</sup>H spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons or 7.0 ppm for aromatic protons).
- Off-Resonance Spectrum: Acquire a reference spectrum with the saturation frequency set to a region where no protein or ligand signals are present (e.g., 40 ppm).
- Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand that binds to the protein. [7][8][9]
- Epitope Mapping: The relative intensities of the signals in the STD spectrum indicate which parts of the ligand are in close proximity to the protein upon binding.

#### <sup>19</sup>F NMR for Fluorinated Conjugates

- Acquisition: Set up a 1D <sup>19</sup>F NMR experiment. A proton-decoupled experiment is often used to simplify the spectrum.
- Parameters: Use a spectral width sufficient to cover the expected range of <sup>19</sup>F chemical shifts. A relaxation delay of 5 times the longest T1 relaxation time is recommended for



accurate quantification.[6]

 Analysis: The chemical shift of the <sup>19</sup>F signal provides information about the local environment of the fluorine atom. Changes in the chemical shift can indicate binding events or conformational changes. Integration of the <sup>19</sup>F signal relative to a known concentration standard can be used for quantification.[4]

### **Quantitative Data Summary**

The following tables summarize representative quantitative data obtained from NMR characterization of conjugates.

Table 1: Drug-to-Antibody Ratio (DAR) of Trastuzumab-MMAE ADC Determined by Different Techniques

Method	Average DAR	Reference
¹H NMR	3.5	Fictional Data for Illustration
Hydrophobic Interaction Chromatography (HIC)	3.6	Fictional Data for Illustration
Mass Spectrometry (LC-MS)	3.55	[15]
UV-Vis Spectroscopy	3.7	Fictional Data for Illustration

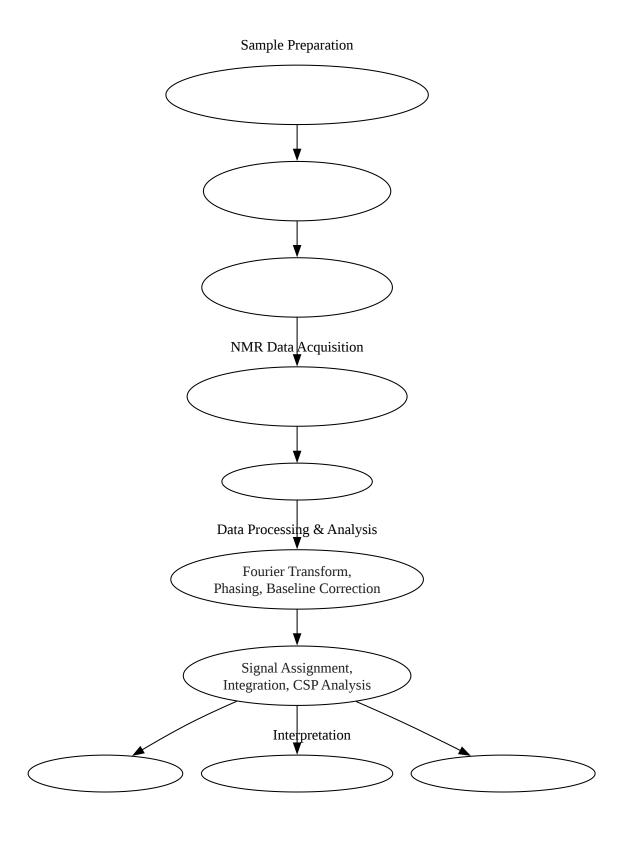
Table 2: Dissociation Constants (Kd) for Protein-Ligand Interactions Determined by NMR



Protein-Ligand System	NMR Method	Kd (μM)	Reference
Src SH3 domain - Proline-rich peptide	<sup>19</sup> F NMR Line Shape Analysis	120	[5]
Human Serum Albumin - 6-CH₃-Trp	STD NMR	400 ± 73	[8]
β-lactoglobulin - ANS (Site 1)	Chemical Shift Perturbation with PCA	342 (as K_d²)	[11]
Androcam - Myosin VI peptide	Chemical Shift Perturbation	Not explicitly stated, but binding observed	[13]

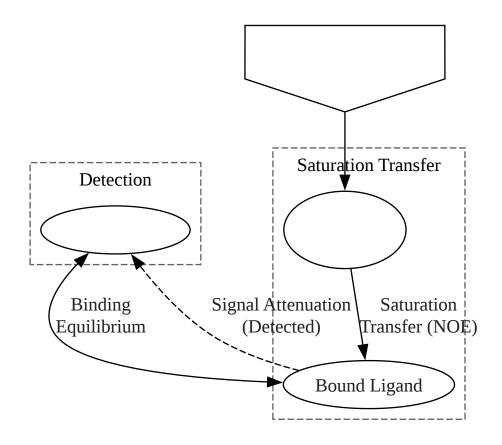
## **Visualizing Workflows and Concepts**



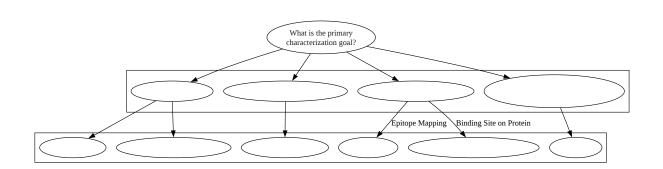


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